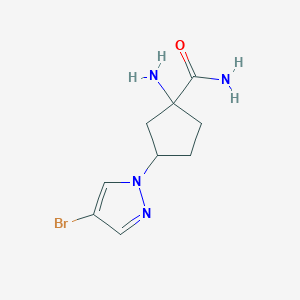
1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, a carboxamide group, and a 4-bromo-1H-pyrazol-1-yl moiety
Métodos De Preparación
The synthesis of 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Cyclopentane ring formation: The brominated pyrazole is then coupled with a cyclopentane derivative through a nucleophilic substitution reaction.
Introduction of the amino and carboxamide groups:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The brominated pyrazole moiety can interact with enzymes or receptors, modulating their activity. The amino and carboxamide groups may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as:
3-Amino-5-bromo-1H-pyrazole: Known for its use in the synthesis of pyrazolo[1,5-a]pyrimidines.
4-Bromo-1H-pyrazole: Used as a starting material for various pharmaceutical compounds.
1-(4-Bromo-1H-pyrazol-3-yl)ethanone: Utilized in the synthesis of heterocyclic compounds with potential biological activities.
The uniqueness of 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C9H13BrN4O |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H13BrN4O/c10-6-4-13-14(5-6)7-1-2-9(12,3-7)8(11)15/h4-5,7H,1-3,12H2,(H2,11,15) |
Clave InChI |
CJNSNCXGVJZNJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1N2C=C(C=N2)Br)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
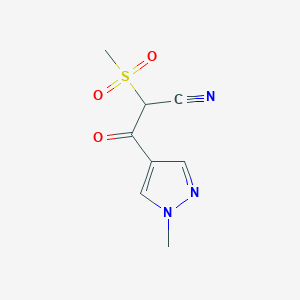
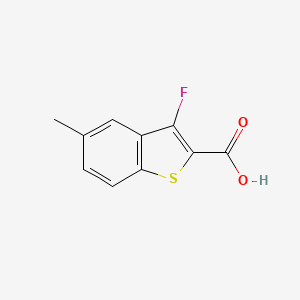
![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
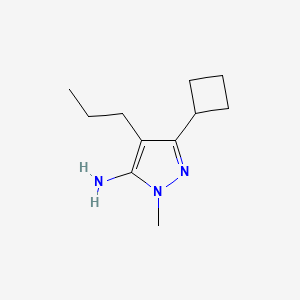
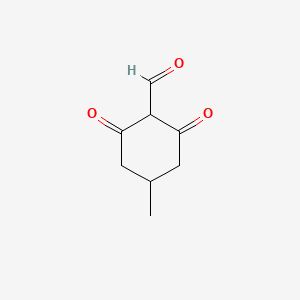
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)

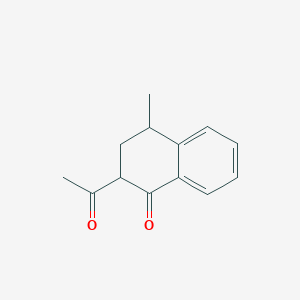
![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)


